An In-depth Technical Guide to AChE-IN-5: A Multi-Target Ligand for Neurodegenerative Disorders
An In-depth Technical Guide to AChE-IN-5: A Multi-Target Ligand for Neurodegenerative Disorders
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and multi-target biological activity of the compound designated AChE-IN-5. This molecule, identified as compound 5 in the primary literature, is a novel vilazodone-donepezil chimera designed as a potent triple-target ligand with potential therapeutic applications in Alzheimer's disease (AD) comorbid with depression.[1][2]
Core Chemical Structure and Properties
AChE-IN-5 is a synthetic chimera merging the key pharmacophoric elements of Vilazodone, an antidepressant that is a 5-HT1A receptor partial agonist and serotonin transporter (SERT) inhibitor, and Donepezil, a well-established acetylcholinesterase (AChE) inhibitor used for the treatment of Alzheimer's disease.[1][2][3] The strategic fusion of these two scaffolds results in a single molecule engineered to simultaneously modulate three distinct and critical neurological targets.
The chemical structure and key physicochemical properties of AChE-IN-5 are detailed below.
| Property | Value |
| IUPAC Name | (Not explicitly stated, derived from chimera) |
| Molecular Formula | C₃₈H₄₅N₅O |
| Molecular Weight | 587.80 g/mol |
| Appearance | Powder |
| Primary Targets | AChE, 5-HT1A Receptor, SERT |
| Therapeutic Potential | Alzheimer's Disease with Depression |
Biological Activity and Quantitative Data
AChE-IN-5 exhibits potent in vitro activity against its three primary targets. It functions as a powerful inhibitor of acetylcholinesterase (AChE), a strong partial agonist of the 5-HT1A receptor, and an effective inhibitor of the serotonin transporter (SERT).[1][2] This triple-action profile is designed to address both the cognitive decline associated with cholinergic deficits in AD and the frequently comorbid depressive symptoms linked to serotonergic dysregulation.
The following tables summarize the quantitative biological data for AChE-IN-5 as reported in the literature.[1][2]
Table 2.1: In Vitro Inhibitory and Agonist Potency
| Target | Metric | Value (nM) | Reference Compound | Reference Value (nM) |
| Acetylcholinesterase (hAChE) | IC₅₀ | 2.29 | Donepezil | 22.0 |
| Serotonin Transporter (SERT) | IC₅₀ | 29.22 | Vilazodone | 0.20 |
| 5-HT1A Receptor | EC₅₀ | 58.6 | Vilazodone | 0.30 |
Data sourced from Li et al., European Journal of Medicinal Chemistry, 2022.[1]
Table 2.2: Selectivity and Additional Pharmacological Data
| Parameter | Result |
| AChE Inhibition Type | Mixed-type |
| hERG Potassium Channel Inhibition | Low |
| Blood-Brain Barrier (BBB) Permeability | Exhibits good BBB permeability |
| In Vivo Efficacy | Alleviated depressive symptoms and ameliorated cognitive dysfunction in mouse models (5 mg/kg, oral) |
Data sourced from Li et al., European Journal of Medicinal Chemistry, 2022.[1]
Mechanism of Action and Signaling Pathways
The therapeutic rationale for AChE-IN-5 is based on a multi-target approach to a complex pathophysiology. By simultaneously engaging the cholinergic and serotonergic systems, the compound aims to provide synergistic benefits.
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AChE Inhibition: By inhibiting AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh), AChE-IN-5 increases the levels and duration of ACh in the synaptic cleft.[3] This enhancement of cholinergic neurotransmission is a cornerstone of symptomatic treatment for cognitive decline in Alzheimer's disease.[2][3]
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5-HT1A Receptor Agonism: Activation of 5-HT1A receptors, particularly presynaptic autoreceptors, is a key mechanism for antidepressant and anxiolytic effects.[4] Agonism at these receptors modulates serotonin release and neuronal firing, contributing to the alleviation of depressive symptoms.[4]
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SERT Inhibition: By blocking the serotonin transporter, AChE-IN-5 prevents the reuptake of serotonin from the synapse, thereby increasing its availability to bind with postsynaptic receptors. This is a primary mechanism of action for many widely used antidepressant medications.
The logical relationship of this multi-target approach is visualized below.
Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to characterize AChE-IN-5, based on the primary literature and established biochemical procedures.
Acetylcholinesterase (AChE) Inhibition Assay
The inhibitory activity of AChE-IN-5 against human AChE (hAChE) was determined using a modified Ellman's method, a widely used spectrophotometric assay.[5][6][7][8]
Principle: The assay measures the activity of AChE by quantifying the production of thiocholine. AChE hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine and acetate. The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is measured by its absorbance at 412 nm. The rate of color production is proportional to AChE activity.
Protocol Workflow:
Detailed Steps:
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Reagent Preparation: All solutions are prepared in a phosphate buffer (e.g., 0.1 M, pH 8.0). Prepare stock solutions of the test compound (AChE-IN-5), a positive control (Donepezil), human recombinant AChE, DTNB, and ATCI.
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Assay Plate Setup: In a 96-well microplate, add the following to each well in order:
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Phosphate buffer.
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AChE enzyme solution.
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Test compound solution at various concentrations (or vehicle for control wells).
-
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Pre-incubation: The plate is pre-incubated for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
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Reaction Initiation: Add DTNB solution, followed by the substrate ATCI to initiate the reaction.
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Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
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Data Analysis: The rate of reaction is calculated from the linear portion of the absorbance curve. The percentage of inhibition is determined relative to the vehicle control. IC₅₀ values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
5-HT1A Receptor Activation Assay
The agonist activity of AChE-IN-5 at the human 5-HT1A receptor was likely determined using a cell-based functional assay, such as a radioligand binding assay or a second messenger assay (e.g., measuring cAMP levels or calcium mobilization).
Principle (Radioligand Binding): This competitive binding assay measures the ability of a test compound to displace a known radiolabeled agonist (e.g., [³H]8-OH-DPAT) from the 5-HT1A receptor. The assay is performed using membrane preparations from cells stably expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells).[9] The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound for the receptor.
Protocol Workflow:
Detailed Steps:
-
Membrane Preparation: Harvest cultured cells overexpressing the human 5-HT1A receptor and prepare a crude membrane fraction by homogenization and centrifugation.
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Assay Setup: In assay tubes, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound (AChE-IN-5).
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Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to allow binding to reach equilibrium.
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Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing unbound radioligand to pass through.
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Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
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Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
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Data Analysis: Determine the specific binding at each concentration of the test compound. EC₅₀ values are derived from competition binding curves.
Serotonin Transporter (SERT) Inhibition Assay
The inhibitory potency of AChE-IN-5 against the human serotonin transporter (hSERT) is typically measured via a radioligand uptake inhibition assay.[10][11]
Principle: This assay uses cells endogenously or recombinantly expressing hSERT. The ability of the transporter to take up a radiolabeled substrate (e.g., [³H]5-HT) is measured in the presence and absence of a test compound. A reduction in the accumulation of radioactivity inside the cells indicates inhibition of the transporter.
Detailed Steps:
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Cell Culture: Plate cells expressing hSERT (e.g., HEK293-hSERT or JAR cells) in 96-well plates and grow to confluence.[11]
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Assay Preparation: Wash the cell monolayers with an appropriate assay buffer (e.g., Krebs-Ringer-HEPES buffer).[11]
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Inhibition: Pre-incubate the cells with various concentrations of the test compound (AChE-IN-5) or a reference inhibitor (Vilazodone).
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Uptake Initiation: Add a fixed concentration of radiolabeled serotonin ([³H]5-HT) to each well to start the uptake process.
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Incubation: Incubate the plate at 37°C for a short period (e.g., 1-15 minutes) to allow for substrate transport.
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Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.
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Lysis and Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
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Data Analysis: Non-specific uptake is determined in the presence of a saturating concentration of a known SERT inhibitor. Specific uptake is calculated, and IC₅₀ values for the test compound are determined from concentration-response curves.
Conclusion
AChE-IN-5 is a promising multi-target-directed ligand that demonstrates a potent and balanced activity profile against AChE, 5-HT1A, and SERT.[1][2] Its chimeric design, leveraging the pharmacophores of two clinically successful drugs, represents an innovative strategy for addressing the complex neurobiology of Alzheimer's disease and its common comorbidity with depression.[1] The in vitro and in vivo data suggest that this compound warrants further investigation as a potential therapeutic agent.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. The novel therapeutic strategy of vilazodone-donepezil chimeras as potent triple-target ligands for the potential treatment of Alzheimer's disease with comorbid depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Search for Effective Anti-Alzheimer’s Drugs [mdpi.com]
- 4. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 6. 2.7. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 7. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
